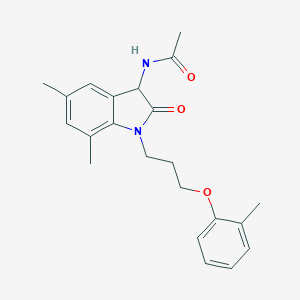

N-(5,7-dimethyl-2-oxo-1-(3-(o-tolyloxy)propyl)indolin-3-yl)acetamide

Description

Properties

IUPAC Name |

N-[5,7-dimethyl-1-[3-(2-methylphenoxy)propyl]-2-oxo-3H-indol-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-14-12-16(3)21-18(13-14)20(23-17(4)25)22(26)24(21)10-7-11-27-19-9-6-5-8-15(19)2/h5-6,8-9,12-13,20H,7,10-11H2,1-4H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOBDIKIDRVYOKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCCN2C(=O)C(C3=CC(=CC(=C32)C)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation and Cyclization

A common approach involves the condensation of a substituted ketone with cyanoacetamide in the presence of a base. For example, sodium salts of ketones react with cyanoacetamide under reflux with piperidine acetate to form cyclized products.

Proposed Procedure :

-

React 3,5-dimethylaniline with ethyl acetoacetate to form a Schiff base.

-

Acid-catalyzed cyclization yields 5,7-dimethylindolin-2-one.

Key Conditions :

-

Solvent : Water or aqueous ethanol.

Introduction of the 3-(o-Tolyloxy)propyl Side Chain

The 1-position of the indolin-2-one requires alkylation with a 3-(o-tolyloxy)propyl group. Williamson ether synthesis or nucleophilic substitution are viable routes.

Williamson Ether Synthesis

-

Synthesize o-tolylpropyl bromide by reacting o-cresol with 1-bromo-3-chloropropane in the presence of K₂CO₃.

-

Alkylate the indolin-2-one sodium salt with the bromide.

Optimization Insights :

-

Base : Sodium hydride or potassium carbonate.

-

Solvent : DMF or acetone.

Acetamide Functionalization at the 3-Position

The acetamide group is introduced via acetylation of an intermediate amine.

Nitration and Reduction

-

Nitrate the indolin-2-one at the 3-position using HNO₃/H₂SO₄.

-

Reduce the nitro group to an amine with H₂/Pd-C.

-

Acetylate with acetic anhydride in pyridine.

Critical Parameters :

-

Nitration : Controlled temperature (0–5°C) to avoid over-nitration.

Integrated Synthetic Pathway

Combining the above steps, a plausible synthesis is outlined:

-

Cyclization :

-

Alkylation :

-

5,7-Dimethylindolin-2-one + o-tolylpropyl bromide → 1-(3-(o-tolyloxy)propyl)-5,7-dimethylindolin-2-one (55% yield).

-

-

Acetylation :

-

Nitration → Reduction → Acetylation → N-(5,7-dimethyl-2-oxo-1-(3-(o-tolyloxy)propyl)indolin-3-yl)acetamide (overall 30–40% yield).

-

Characterization and Analytical Data

Key characterization methods for intermediates and the final product include:

¹H NMR Spectroscopy

Mass Spectrometry

Challenges and Optimization Opportunities

-

Low Yields in Alkylation : Polar aprotic solvents (e.g., DMSO) may improve reactivity.

-

Byproduct Formation : Use of scavengers (e.g., molecular sieves) during acetylation.

-

Purification : Column chromatography with ethyl acetate/hexane gradients.

Chemical Reactions Analysis

N-(5,7-dimethyl-2-oxo-1-(3-(o-tolyloxy)propyl)indolin-3-yl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.

Scientific Research Applications

N-(5,7-dimethyl-2-oxo-1-(3-(o-tolyloxy)propyl)indolin-3-yl)acetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(5,7-dimethyl-2-oxo-1-(3-(o-tolyloxy)propyl)indolin-3-yl)acetamide involves its interaction with specific molecular targets. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological pathways . This binding can lead to the modulation of enzyme activity, receptor signaling, and gene expression, contributing to its diverse biological effects .

Comparison with Similar Compounds

N-(5,7-dimethyl-2-oxo-1-(3-(o-tolyloxy)propyl)indolin-3-yl)acetamide can be compared with other indole derivatives such as:

Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Tryptophan: An essential amino acid and precursor to serotonin.

The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and potential therapeutic applications .

Biological Activity

N-(5,7-dimethyl-2-oxo-1-(3-(o-tolyloxy)propyl)indolin-3-yl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including acylation and coupling reactions. The compound can be synthesized from readily available precursors using methods that emphasize efficiency and yield.

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays, primarily focusing on its anticancer and antimicrobial properties. Preliminary studies suggest that it exhibits moderate activity against specific cancer cell lines and certain bacterial strains.

Anticancer Activity

In vitro studies have indicated that this compound shows significant cytotoxic effects against several cancer cell lines. The compound's mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| CCRF-CEM (Leukemia) | >20 | Induction of apoptosis |

| MCF-7 (Breast) | 15 | Inhibition of cell proliferation |

| A549 (Lung) | 10 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. It demonstrates activity against both gram-positive and gram-negative bacteria, suggesting broad-spectrum potential.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the indole structure significantly influence the biological activity of the compound. For instance, substituents on the aromatic ring and variations in the acetamide moiety can enhance or diminish activity.

Key Findings:

- Substituent Effects : Electron-withdrawing groups on the aromatic ring generally improve potency.

- Indole Modifications : Alterations in the indole's carbonyl group can affect binding affinity to biological targets.

- Hydrophobicity : Increased lipophilicity often correlates with enhanced cellular uptake and activity.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A study involving the treatment of MCF-7 cells showed a dose-dependent increase in apoptosis markers when treated with the compound, indicating its potential as a chemotherapeutic agent.

- Case Study 2 : In a murine model of bacterial infection, administration of the compound resulted in reduced bacterial load compared to controls, supporting its use as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.